N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide
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Overview
Description
N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under dehydrating conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Formation of the piperidine ring: This can be synthesized through various methods, including cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as its potential as an anticancer or antimicrobial agent.
Industry: The compound may find applications in materials science, such as in the development of new polymers or as a component in electronic devices
Mechanism of Action
The mechanism of action of N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
- N-[2-[4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
Uniqueness
N-(2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile .
Properties
IUPAC Name |
N-[2-[4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O3/c1-3-17(26)24(4-2)13-18(27)25-11-9-14(10-12-25)20-22-19(23-28-20)15-7-5-6-8-16(15)21/h3,5-8,14H,1,4,9-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJGSMQGQHPNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3Br)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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